![molecular formula C17H16ClN3O2S B2922560 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1351648-52-6](/img/structure/B2922560.png)
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide
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Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is known to have various biochemical and physiological effects, which make it a promising candidate for the treatment of certain diseases.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide”:
Optoelectronics and Analytical Tools
This compound has been studied for its potential in developing new products in optoelectronics and analytical tools, particularly due to its excited state intramolecular proton transfer (ESIPT) reaction properties .
Organic Synthesis Catalyst or Ligand
It can be utilized as a catalyst or ligand in organic synthesis reactions to facilitate various chemical reactions, including the preparation of pharmaceuticals, dyes, and functional materials .
Hypoglycemic Activity Investigation
Newly synthesized derivatives containing this compound have been assayed for in vivo hypoglycemic activity using an alloxan-induced diabetic model in rats .
Anticonvulsant Evaluation
Some novel derivatives have been synthesized and evaluated for anticonvulsant activity, with certain compounds showing significant protection in mice models .
Biological Evaluation of Thiazole Derivatives
Thiazole derivatives of this compound have been synthesized and evaluated biologically, with some compounds showing notable activity .
Synthesis of Arylamides
The compound has been used in the synthesis of new arylamides under milder reaction conditions, which could have implications for pharmaceutical development .
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-21(17-20-13-5-3-4-6-15(13)24-17)10-16(22)19-11-7-8-14(23-2)12(18)9-11/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSZJJRYOXIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide |
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